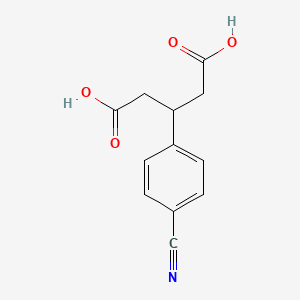

3-(4-Cyanophenyl)pentanedioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

3-(4-cyanophenyl)pentanedioic acid |

InChI |

InChI=1S/C12H11NO4/c13-7-8-1-3-9(4-2-8)10(5-11(14)15)6-12(16)17/h1-4,10H,5-6H2,(H,14,15)(H,16,17) |

InChI Key |

KKXVHDLGLPMAMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Cyanophenyl Pentanedioic Acid

Retrosynthetic Analysis of 3-(4-Cyanophenyl)pentanedioic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Key Disconnection Strategies

The primary disconnection strategy for this compound involves breaking the carbon-carbon bonds formed during the construction of the pentanedioic acid backbone. A logical and widely employed approach for the synthesis of 3-substituted glutaric acids is the Michael addition. This leads to the disconnection of the C2-C3 and C4-C3 bonds, suggesting a precursor that can be formed through the conjugate addition of a malonate equivalent to a substituted alkene.

Specifically, the key disconnection can be envisioned as the reversal of a Michael addition reaction. This retrosynthetic step breaks the molecule at the C2-C3 and C4-C3 bonds, leading to a malonate diester synthon and a cinnamonitrile derivative synthon. The cyanophenyl group remains attached to the central carbon of the pentanedioic acid chain, indicating that the starting aryl compound should already contain the cyano functionality.

Identification of Precursor Synthon Equivalents

Following the disconnection strategy, the idealized charged fragments, or synthons, can be identified. The nucleophilic synthon is a dicarboxylate species, which can be represented by a malonic ester enolate. The electrophilic synthon is a β-aryl substituted acrylate equivalent, where the aryl group is 4-cyanophenyl.

The corresponding synthetic equivalents for these synthons are readily available chemicals. Diethyl malonate or dimethyl malonate are common and effective synthetic equivalents for the malonate synthon. For the electrophilic synthon, 4-cyanocinnamonitrile or an ester of 4-cyanocinnamic acid serves as a suitable Michael acceptor.

Therefore, a plausible synthetic route involves the base-catalyzed Michael addition of diethyl malonate to 4-cyanocinnamonitrile. The resulting adduct, a highly functionalized intermediate, would then undergo hydrolysis of the ester and nitrile groups, followed by decarboxylation of the geminal dicarboxylic acid to yield the final product, this compound.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, the development of novel and efficient synthetic routes is crucial. This involves exploring catalyst-mediated approaches to construct the pentanedioic acid framework and methods for achieving stereocontrol.

Catalyst-Mediated Approaches to Pentanedioic Acid Frameworks

The Michael addition, a cornerstone of this synthetic strategy, can be facilitated by various catalysts to improve reaction rates, yields, and selectivity. While traditional methods often employ stoichiometric amounts of strong bases like sodium ethoxide, contemporary approaches focus on the use of catalytic systems.

Organocatalysis has emerged as a powerful tool for Michael additions. Chiral amines, thioureas, and squaramides derived from cinchona alkaloids have been shown to effectively catalyze the conjugate addition of malonates to various Michael acceptors with high yields and enantioselectivities. These catalysts operate through the formation of iminium ions or by activating the nucleophile and electrophile through hydrogen bonding interactions. While specific data for the reaction with 4-cyanocinnamonitrile is not extensively documented in readily available literature, the general success of these catalysts with similar substrates suggests their potential applicability.

Metal-catalyzed approaches also offer a viable alternative. Lewis acids can activate the Michael acceptor, making it more susceptible to nucleophilic attack. Transition metal complexes, for instance, can be employed to mediate the conjugate addition. The choice of metal and ligand is critical in determining the efficiency and selectivity of the reaction.

| Catalyst Type | General Catalyst Examples | Potential Advantages |

| Base Catalysis | Sodium ethoxide, Potassium tert-butoxide | Readily available, well-established |

| Organocatalysis | Cinchona alkaloid derivatives (thioureas, squaramides), Proline derivatives | Mild reaction conditions, high enantioselectivity |

| Metal Catalysis | Lewis acids (e.g., TiCl4, Sc(OTf)3), Transition metal complexes | High turnover numbers, potential for unique reactivity |

Stereoselective Synthesis of this compound

The central carbon atom (C3) of this compound is a prochiral center. Therefore, the development of stereoselective methods to control the absolute configuration at this center is a significant synthetic challenge.

One of the most reliable and well-established strategies for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing chiral this compound, a chiral auxiliary can be attached to the malonate nucleophile or the cinnamonitrile electrophile. For instance, a chiral alcohol can be used to form a chiral malonate ester. The steric hindrance and electronic properties of the chiral auxiliary would then direct the approach of the Michael acceptor, leading to a diastereoselective addition.

Commonly used chiral auxiliaries for conjugate additions include oxazolidinones (Evans auxiliaries), camphor-derived auxiliaries, and pseudoephedrine. These auxiliaries have been successfully employed in a wide range of Michael additions, often providing high levels of diastereoselectivity.

The general procedure would involve:

Attachment of a chiral auxiliary to either the malonate or the cinnamic acid derivative.

Diastereoselective Michael addition reaction.

Separation of the diastereomers, if necessary.

Removal of the chiral auxiliary to afford the enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the literature, the principles are well-established and provide a clear pathway for achieving stereocontrol. The table below summarizes the potential application of common chiral auxiliaries in this context.

| Chiral Auxiliary | Point of Attachment | Expected Stereocontrol Mechanism |

| Evans Oxazolidinone | Acyl group of the Michael acceptor (e.g., N-cinnamoyl oxazolidinone) | The chiral auxiliary shields one face of the double bond, directing the nucleophilic attack to the opposite face. |

| Camphorsultam | Acyl group of the Michael acceptor | Similar to Evans auxiliaries, the bulky camphor framework provides effective steric shielding. |

| (S)- or (R)-Mandelic Acid | Ester group of the malonate | The chiral ester can influence the conformation of the enolate, leading to a preferred direction of attack on the Michael acceptor. |

| Pseudoephedrine | Amide derived from the malonic acid monoester | The chiral environment created by the pseudoephedrine directs the approach of the electrophile. |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. For the synthesis of this compound, organocatalytic approaches could conceptually be employed in key bond-forming reactions, such as Michael additions, to establish the stereocenter at the C3 position.

Chiral amines and thioureas are prominent classes of organocatalysts capable of activating substrates towards nucleophilic attack. For instance, a plausible organocatalytic route could involve the conjugate addition of a malonate equivalent to a 4-cyanocinnamate ester, followed by hydrolysis and decarboxylation. The catalyst would play a crucial role in controlling the stereochemical outcome of the initial addition step.

Key research findings in the broader field of organocatalysis that could be adapted for this synthesis include:

The use of primary amine-thiourea catalysts derived from chiral diamines has proven effective in the asymmetric Michael addition of nitroalkanes to α,β-unsaturated ketones, achieving high enantioselectivities. This highlights the potential for similar catalyst systems to control the stereochemistry of additions to activated alkenes relevant to the synthesis of the target molecule.

Squaramide-based organocatalysts have demonstrated high catalytic activity and enantioselectivity in the reaction of Meldrum's acid with nitroalkenes, suggesting their applicability in reactions forming carbon-carbon bonds with stereocontrol.

The choice of organocatalyst, solvent, and reaction conditions would be critical in achieving high yields and enantiomeric excesses for a potential synthesis of this compound.

Asymmetric Metal Catalysis

Asymmetric metal catalysis provides a versatile and highly efficient platform for the enantioselective synthesis of complex organic molecules. Transition metal complexes, particularly those of palladium, rhodium, and copper, are widely used to catalyze a variety of bond-forming reactions with excellent stereocontrol.

A potential strategy for the asymmetric synthesis of this compound could involve the enantioselective conjugate addition of an organometallic reagent to a suitable α,β-unsaturated precursor. For example, the palladium-catalyzed asymmetric conjugate addition of an arylboronic acid to a pentenedioate derivative could be a viable approach. The chirality would be induced by a chiral ligand coordinated to the metal center.

Relevant research findings in this area include:

Palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones has been successfully employed to construct all-carbon quaternary stereocenters in high enantiomeric excess. This methodology could potentially be adapted for the synthesis of 3-aryl substituted systems.

Rhodium-catalyzed asymmetric carbometalation reactions have been developed for the functionalization of dienes, offering another potential route to introduce the cyanophenyl group with stereocontrol.

The selection of the metal catalyst, chiral ligand, and reaction parameters would be paramount in controlling the enantioselectivity of the key bond-forming step.

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthetic protocols. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photochemical Synthesis: While specific photochemical syntheses of this compound are not documented, photochemical methods have been employed for C-H functionalization and the formation of carbon-carbon bonds. A hypothetical photochemical approach could involve the light-induced radical addition to a precursor molecule. Photoelectrochemical (PEC) cells, which combine photochemistry and electrochemistry, are an emerging technology for organic synthesis and could potentially be applied to create new synthetic routes.

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. The acylation of heteroarenes and C-H fluoroalkylation have been achieved electrochemically. For the synthesis of the target molecule, an electrochemical approach could potentially be used for a key coupling step or for the generation of a reactive intermediate. For instance, the dehydrogenative cross-coupling of C(sp²)-H heteroarenes and C(sp³)-H donors has been demonstrated using a combination of electrochemistry and photochemistry, showcasing the potential of these modern synthetic tools.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis, directly impacting the efficiency, cost-effectiveness, and environmental footprint of a process. For the synthesis of this compound, several parameters would need to be carefully controlled.

Solvent Effects in this compound Synthesis

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. Solvents can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

For the synthesis of a dicarboxylic acid like this compound, the polarity of the solvent would be a key consideration. The solubility of glutaric acid, a related dicarboxylic acid, has been shown to vary significantly in different solvent mixtures. For instance, in binary mixtures of cyclohexane and cyclohexanol, the solubility of glutaric acid decreases with an increasing mass fraction of cyclohexane. In contrast, for binary mixtures of cyclohexanone and cyclohexanol, a specific mass fraction of cyclohexanone leads to the best dissolving capacity. These findings underscore the importance of systematic solvent screening to identify the optimal medium for a given reaction.

Table 1: Influence of Solvent on Reaction Parameters (Hypothetical Data)

| Solvent | Dielectric Constant | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Dichloromethane | 9.1 | 65 | 80 |

| Toluene | 2.4 | 72 | 85 |

| Tetrahydrofuran | 7.6 | 58 | 75 |

Temperature and Pressure Influences on Reaction Kinetics

Temperature and pressure are fundamental parameters that control the rate of chemical reactions. According to the Arrhenius equation, the reaction rate generally increases with temperature. However, higher temperatures can also lead to side reactions and decomposition of products or catalysts, thus requiring careful optimization.

Pressure is a significant factor primarily in reactions involving gaseous reagents or products. For instance, in carbonylation reactions, the pressure of carbon monoxide can dramatically affect the reaction yield. While not directly applicable to all synthetic routes for this compound, if a step involving a gaseous reagent were employed, pressure optimization would be crucial. A study on the catalytic carbonylation of acrylic acid to succinic anhydride demonstrated that both temperature and pressure had a significant impact on the yield, with detrimental effects observed at both very high temperatures and very low pressures.

Table 2: Effect of Temperature and Pressure on Reaction Yield (Hypothetical Data)

| Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|

| 80 | 10 | 60 |

| 100 | 10 | 75 |

| 120 | 10 | 70 |

| 100 | 20 | 85 |

Reagent Stoichiometry and Purity Impact

The stoichiometry of reagents, including the catalyst loading, and their purity are critical factors that can profoundly affect the outcome of a synthesis.

Reagent Stoichiometry: The molar ratio of reactants can determine the extent of the reaction and the formation of byproducts. In catalytic reactions, the catalyst loading is a key parameter to optimize. A lower catalyst loading is generally desirable for economic and environmental reasons, but it may lead to slower reaction rates or lower conversions.

Reagent Purity: The purity of starting materials, solvents, and catalysts is of utmost importance. Impurities can act as inhibitors, poison catalysts, or participate in unwanted side reactions, leading to lower yields and the formation of difficult-to-separate byproducts. For instance, in reactions involving organometallic catalysts, even trace amounts of water or oxygen can deactivate the catalyst. Therefore, using reagents of high purity and employing anhydrous and anaerobic reaction conditions are often necessary to achieve optimal results.

Mechanistic Investigations of Reactions Involving 3 4 Cyanophenyl Pentanedioic Acid

Elucidation of Reaction Mechanisms for Functional Group Interconversions

The interconversion of the functional groups in 3-(4-cyanophenyl)pentanedioic acid involves a variety of reaction types, each with a distinct and well-understood mechanism.

A typical example is esterification, where an alcohol acts as the nucleophile in the presence of an acid catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic alcohol.

Another important reaction is the conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂). This transformation also follows the nucleophilic acyl substitution mechanism, where the carboxylic acid is converted into a more reactive derivative that can readily undergo further reactions.

The cyano group (a nitrile) is a versatile functional group that can undergo several important transformations. One of the most common reactions is hydrolysis, which can be catalyzed by either acid or base, to yield a carboxylic acid. libretexts.orglumenlearning.com Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by water. lumenlearning.com Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the formation of the carboxylic acid. libretexts.org

The cyano group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an intermediate imine anion which is then further reduced. chemistrysteps.com

The substituents already present on the benzene (B151609) ring influence the rate and position of further substitution. The cyano group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the alkyl substituent at position 3 is an activating, ortho-, para-directing group. The interplay of these two groups will determine the regioselectivity of subsequent electrophilic aromatic substitution reactions. Common examples of such reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Kinetic Studies and Rate Law Determination

Kinetic studies are crucial for elucidating reaction mechanisms by identifying the rate-determining step. For instance, in a study on the aminolysis of a series of thionocarbonates, including 4-cyanophenyl 4-nitrophenyl thionocarbonate, pseudo-first-order rate coefficients were determined. masterorganicchemistry.com The linearity of the plots of the observed rate coefficient versus the amine concentration for this compound indicated that the reaction is first order with respect to the amine. masterorganicchemistry.com The proposed mechanism involves the formation of a zwitterionic tetrahedral intermediate (T+/-), and the kinetic data suggested that the formation of this intermediate is the rate-determining step. masterorganicchemistry.com

Table 1: Kinetic Data for the Reaction of 4-Cyanophenyl 4-Nitrophenyl Thionocarbonate with Alicyclic Amines

| Amine | k₁ (M⁻¹s⁻¹) |

| Piperidine | (Data not available for this specific combination in the provided abstract) |

| Piperazine | (Data not available for this specific combination in the provided abstract) |

| Morpholine | (Data not available for this specific combination in the provided abstract) |

| 1-(2-Hydroxyethyl)piperazine | (Data not available for this specific combination in the provided abstract) |

| 1-Formylpiperazine | (Data not available for this specific combination in the provided abstract) |

| Piperazinium ion | (Data not available for this specific combination in the provided abstract) |

| (Note: The provided search result abstract mentions these amines were used but does not give the specific k₁ values for the 4-cyanophenyl derivative in a tabular format.) |

Hammett plots are a powerful tool for investigating the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds. The Hammett equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is a measure of the sensitivity of the reaction to substituent effects). chemscene.com

In the aforementioned study of thionocarbonates, the rate constants for the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates were compared. The order of reactivity was found to be 4-cyanophenyl > 3-chlorophenyl > 3-methoxyphenyl, which correlates with the electron-withdrawing strength of the substituents. masterorganicchemistry.com This trend is consistent with a reaction mechanism where the development of negative charge occurs in the transition state of the rate-determining step. A positive ρ value in a Hammett plot would be expected for such a reaction, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σmeta | σpara |

| -CN | +0.56 | +0.66 |

| -Cl | +0.37 | +0.23 |

| -OCH₃ | +0.12 | -0.27 |

| (Data sourced from general chemical literature and principles of Hammett analysis.) |

Isolation and Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their isolation and characterization a challenging yet crucial aspect of mechanistic elucidation. For a molecule like this compound, various reactions could proceed through distinct intermediates. The techniques employed to study these species are often spectroscopic and require specialized conditions.

Reactions involving the carboxylic acid groups, such as esterification or amidation, typically proceed through a tetrahedral intermediate. For instance, in an acid-catalyzed esterification, protonation of the carbonyl oxygen of one of the carboxylic acid groups would activate it towards nucleophilic attack by an alcohol. The resulting tetrahedral intermediate would be a neutral species that could then eliminate a molecule of water to form the ester. While generally too unstable to be isolated, the presence of such intermediates can be inferred from kinetic studies and isotopic labeling experiments.

Decarboxylation of this compound, likely requiring harsh thermal conditions, could proceed through a carbanionic intermediate, particularly if one of the carboxylic acid groups is lost as carbon dioxide. The stability of this intermediate would be influenced by the electronic effects of the cyanophenyl group.

The cyano group can also participate in reactions, such as hydrolysis to an amide and subsequently a carboxylic acid, or reduction to an amine. The hydrolysis of the nitrile would involve intermediates such as a protonated nitrile species, which would be susceptible to nucleophilic attack by water, leading to the formation of a carboximidic acid intermediate.

Modern techniques for the characterization of such transient species include:

Matrix Isolation Spectroscopy: This technique involves trapping the reaction mixture in an inert gas matrix at very low temperatures, which can stabilize reactive intermediates long enough for spectroscopic analysis (e.g., IR, UV-Vis).

Laser Flash Photolysis: This method can be used to generate reactive intermediates via a short pulse of laser light and then monitor their decay and reactions on very short timescales using spectroscopic methods. beilstein-journals.org

Specialized Mass Spectrometric Techniques: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the gas phase. beilstein-journals.org

While no specific data for this compound is available, the following table outlines potential intermediates and the techniques that could be used for their characterization.

| Reaction Type | Plausible Intermediate | Potential Characterization Technique(s) |

| Esterification | Tetrahedral Intermediate | Isotopic Labeling, Kinetic Studies |

| Decarboxylation | Carbanion | Trapping Experiments, Computational Modeling |

| Nitrile Hydrolysis | Carboximidic Acid | NMR Spectroscopy (at low temp), ESI-MS |

Transition State Analysis and Energy Profiles

The transition state is a fleeting, high-energy configuration of atoms that exists for an infinitesimal time during a chemical reaction, representing the peak of the energy barrier between reactants and products. tcichemicals.com The study of transition states is paramount to understanding reaction kinetics and mechanisms. For reactions involving this compound, computational chemistry provides a powerful tool for analyzing these transient structures and their corresponding energy profiles.

Computational Approaches:

The determination of transition state geometries and energies for reactions of a molecule like this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). These methods can model the potential energy surface of a reaction, locating the minimum energy structures of reactants and products, as well as the first-order saddle point corresponding to the transition state.

An automated workflow for finding transition states often involves:

Defining the reactant and product structures.

Generating an initial guess for the transition state structure.

Optimizing the geometry to the transition state using algorithms like the quadratic synchronous transit (QST) method.

Validating the transition state by confirming the presence of a single imaginary vibrational frequency corresponding to the reaction coordinate.

Calculating the intrinsic reaction coordinate (IRC) to ensure the transition state connects the desired reactants and products. acs.org

Energy Profiles of Potential Reactions:

The energy profile of a reaction plots the change in potential energy as the reaction progresses from reactants to products. The height of the energy barrier, known as the activation energy (Ea), determines the reaction rate.

Esterification: The energy profile for the esterification of one of the carboxylic acid groups would show two main transition states, corresponding to the formation and breakdown of the tetrahedral intermediate. The relative energies of these transition states would determine the rate-limiting step of the reaction.

Decarboxylation: A computational analysis of the decarboxylation of this compound would reveal a high activation energy, consistent with the requirement of high temperatures. The transition state would likely involve the elongation of the C-C bond being broken.

Reactions at the Cyano Group: The transition state for the acid-catalyzed hydrolysis of the nitrile group would involve the simultaneous attack of a water molecule and proton transfer. The energy profile would elucidate the multi-step nature of this transformation.

The following table provides hypothetical activation energies for plausible reactions involving this compound, based on general knowledge of similar transformations. These values are for illustrative purposes only and would require specific computational studies for accurate determination.

| Reaction | Plausible Rate-Limiting Step | Hypothetical Activation Energy (kJ/mol) |

| Monomethyl Esterification | Nucleophilic attack of methanol | 60 - 80 |

| Thermal Monodecarboxylation | C-C bond cleavage | 120 - 150 |

| Acid-Catalyzed Nitrile Hydrolysis | Nucleophilic attack of water on protonated nitrile | 90 - 110 |

The cyanophenyl group's electron-withdrawing nature would be expected to influence the stability of intermediates and transition states in these reactions. For instance, in reactions involving the carboxylic acid groups, it would likely have a modest electronic effect due to its distance from the reaction center. However, in reactions directly involving the aromatic ring, such as electrophilic aromatic substitution, the cyano group would be strongly deactivating and meta-directing.

Advanced Spectroscopic and Structural Characterization of 3 4 Cyanophenyl Pentanedioic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(4-Cyanophenyl)pentanedioic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms within the molecule.

The molecule this compound is prochiral, meaning the two methylene (B1212753) protons (-CH2-) in each of the two carboxymethyl arms are diastereotopic. This magnetic inequivalence can be resolved and assigned using a suite of multi-dimensional NMR experiments.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network within the molecule, confirming the connectivity from the methine proton (H3) to the adjacent methylene protons (H2/H2' and H4/H4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the C2/C4 methylene carbons and the C3 methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations observed in an HMBC spectrum are crucial for piecing together the molecular skeleton. Key correlations would be expected from the methine proton (H3) to the aromatic quaternary carbon (C1') and the cyano carbon, as well as from the methylene protons (H2/H4) to the carboxylic acid carbons (C1/C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, a NOESY experiment is paramount. It detects through-space correlations between protons that are close to each other. Correlations between the aromatic protons of the cyanophenyl ring and the aliphatic protons (H3, H2/H2', H4/H4') would help define the molecule's preferred solution-state conformation.

A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1/C5 (COOH) | ~12.0 (broad s) | ~175.0 |

| C2/C4 (CH₂) | ~2.7-2.9 (m) | ~38.0 |

| C3 (CH) | ~3.5-3.7 (m) | ~45.0 |

| C1' (Aromatic C-ipso) | - | ~148.0 |

| C2'/C6' (Aromatic CH) | ~7.5 (d) | ~130.0 |

| C3'/C5' (Aromatic CH) | ~7.7 (d) | ~132.5 |

| C4' (Aromatic C-CN) | - | ~112.0 |

| CN (Nitrile) | - | ~118.0 |

The single bonds within the aliphatic chain of this compound allow for considerable conformational freedom. Rotation around the C3-C1' bond, in particular, can lead to different spatial arrangements of the cyanophenyl ring relative to the pentanedioic acid backbone.

Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can provide quantitative information about these conformational equilibria. At low temperatures, the rotation around a specific bond might become slow on the NMR timescale, leading to the appearance of distinct signals for each conformer. As the temperature is raised, these signals will broaden and eventually coalesce into a time-averaged signal. By analyzing the lineshape changes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing insight into the energetic landscape of the molecule's flexibility.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, offers a molecular fingerprint of the compound by probing its vibrational modes. These methods are particularly powerful for identifying functional groups and analyzing the strength and nature of hydrogen bonding.

For this compound, key vibrational modes include:

O-H Stretch: In the solid state, extensive hydrogen bonding associated with the carboxylic acid groups would result in a very broad and strong absorption band in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹.

C=O Stretch: The carbonyl stretch of the carboxylic acid is expected to appear as a strong band around 1700-1720 cm⁻¹. The exact position can indicate whether the carbonyls are involved in hydrogen bonding, as is typical for carboxylic acid dimers.

C≡N Stretch: The nitrile group provides a sharp and intense absorption in a relatively clean region of the spectrum, typically around 2220-2240 cm⁻¹, making it an excellent diagnostic peak.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Raman spectroscopy complements FTIR, and for this molecule, the symmetric vibrations of the aromatic ring and the C≡N stretch would be particularly strong and easily identifiable.

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Weak |

| C-H (Aromatic) | 3000-3100 | Strong |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C≡N (Nitrile) | 2220-2240 (sharp) | Strong |

| C=O (Carboxylic Acid) | 1700-1720 | Medium |

Single-Crystal X-ray Diffraction Studies of Solid-State Conformation and Packing

The crystal packing of this compound is expected to be dominated by robust hydrogen bonds. The most predictable and stable interaction is the formation of the carboxylic acid dimer synthon, where two molecules are linked via a pair of O-H···O=C hydrogen bonds, forming a characteristic eight-membered ring.

Beyond this primary interaction, other weaker non-covalent forces would dictate the higher-order assembly. These may include:

C-H···N interactions: The acidic protons of the aromatic ring or the aliphatic backbone could form weak hydrogen bonds with the nitrogen atom of the nitrile group.

C-H···O interactions: The carbonyl oxygen atoms can act as hydrogen bond acceptors for C-H donors.

The interplay of these synthons defines the supramolecular architecture of the crystal.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties. For this compound, polymorphism could arise from variations in the hydrogen-bonding network or different packing arrangements of the molecules. For instance, one polymorph might be based on the classic carboxylic acid dimer, while another might feature a catemer (chain) motif.

Systematic crystallization studies, involving the variation of solvents, temperature, and crystallization speed, would be necessary to explore the potential polymorphic landscape of this compound. Each discovered polymorph would require a full structural characterization by single-crystal X-ray diffraction to understand the subtle differences in their molecular packing and intermolecular interactions.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of a molecule's structure through its fragmentation pattern. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed. While direct mass spectral data for this specific compound is not widely published in scientific literature, its fragmentation pathways can be predicted based on the known behavior of its constituent functional groups: the cyanophenyl group and the pentanedioic acid (glutaric acid) backbone.

Upon ionization, the molecular ion [M]•+ or a protonated/deprotonated molecule ([M+H]+ or [M-H]-) is formed. The fragmentation of this compound is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

Predicted Fragmentation Pathways:

α-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carboxylic acid groups is a common fragmentation pathway for dicarboxylic acids. massbank.eugoogle.com This can result in the loss of a carboxyl group (-COOH, 45 Da) or a water molecule (-H₂O, 18 Da). google.com

Benzylic Cleavage: The bond between the tertiary carbon and the cyanophenyl ring is a likely point of cleavage due to the formation of a stable benzylic cation or radical. This would result in a fragment corresponding to the cyanophenyl group and potentially a portion of the aliphatic chain.

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (CO₂, 44 Da), is another characteristic fragmentation of carboxylic acids, often occurring after initial cleavages.

Cleavage of the Aliphatic Chain: Fragmentation can also occur along the pentanedioic acid chain, leading to the loss of successive CH₂ groups (14 Da). massbank.eu

Nitrile Group Influence: The presence of the electron-withdrawing cyano group (-CN) on the phenyl ring will influence the stability of various fragments and may lead to characteristic losses involving this group.

These predicted pathways are summarized in the following table, based on the structure of this compound (Molecular Weight: 233.22 g/mol ).

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Fragmentation Pathway |

|---|---|---|

| 233 | [C₁₂H₁₁NO₄]⁺ | Molecular Ion |

| 216 | [M - OH]⁺ | Loss of hydroxyl radical from a carboxylic acid group |

| 215 | [M - H₂O]⁺ | Loss of water |

| 188 | [M - COOH]⁺ | α-Cleavage with loss of a carboxyl group |

| 170 | [M - COOH - H₂O]⁺ | Subsequent loss of water after α-cleavage |

| 144 | [M - 2(COOH)]⁺ | Loss of both carboxyl groups |

| 129 | [C₈H₅N]⁺ | Benzylic cleavage leading to a cyanophenyl-containing fragment |

| 102 | [C₇H₄N]⁺ | Fragment containing the cyanophenyl group |

It is important to note that the relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometry technique used. For instance, softer ionization methods like ESI would likely result in a more prominent molecular ion peak and less fragmentation compared to the higher-energy EI method. nist.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure of a molecule, particularly its chromophores—the parts of the molecule that absorb light.

UV-Visible Spectroscopy:

The primary chromophore in this compound is the cyanophenyl group. The pentanedioic acid chain itself does not absorb significantly in the UV-Vis region. The cyanophenyl group contains a benzene (B151609) ring conjugated with a cyano group. This conjugation of the π-electron system of the benzene ring with the π-system of the nitrile group is expected to give rise to characteristic absorption bands in the ultraviolet region.

Generally, benzene exhibits a primary absorption band (E-band) around 184 nm and a secondary, less intense band (B-band) around 254 nm. Substitution on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect). The electron-withdrawing nature of the cyano group is expected to shift the B-band to a longer wavelength. Therefore, this compound is predicted to have a principal absorption maximum in the range of 220-280 nm. The exact position and intensity of the absorption maximum would be influenced by the solvent used, as solvent polarity can affect the energy levels of the electronic orbitals.

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar structure and a suitable electronic configuration. Many aromatic compounds, including those with cyano-substituents, are known to be fluorescent. mpg.de

The cyanophenyl group in this compound is expected to be the primary fluorophore. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can provide information about the excited state geometry and the interaction of the fluorophore with its environment.

The fluorescence properties, such as the quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime, would be sensitive to the local environment, including solvent polarity and the presence of quenchers. Derivatives of this compound, for example, esters or amides formed from the carboxylic acid groups, could exhibit altered fluorescence properties due to changes in the electronic environment and potential for intramolecular interactions.

Table 2: Predicted Electronic Spectroscopic Properties of this compound

| Spectroscopic Technique | Predicted λmax (nm) | Chromophore | Notes |

|---|---|---|---|

| UV-Visible Absorption | ~220-280 | Cyanophenyl group | The exact wavelength and molar absorptivity are solvent-dependent. |

| Fluorescence Emission | >280 | Cyanophenyl group | The emission wavelength will be longer than the absorption wavelength (Stokes shift). |

Computational and Theoretical Investigations of 3 4 Cyanophenyl Pentanedioic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide insights into a molecule's structure, stability, and reactivity. For 3-(4-cyanophenyl)pentanedioic acid, DFT calculations would be crucial in understanding how the interplay between the electron-withdrawing cyano group and the acidic carboxylic acid moieties influences its chemical behavior.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxylic acid groups, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the cyanophenyl group, particularly the cyano moiety, making it susceptible to nucleophilic attack. The electron-withdrawing nature of the cyano group would likely lower the energy of the LUMO, making the molecule a better electron acceptor.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a high electron density (negative potential, typically colored red) around the oxygen atoms of the carboxylic acids and the nitrogen atom of the cyano group. Regions of low electron density (positive potential, typically colored blue) would be expected around the hydrogen atoms of the carboxylic acids and the phenyl ring. This information is invaluable for predicting how the molecule will interact with other molecules, such as in drug-receptor binding or in crystal packing.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and how it behaves in different solvent environments.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

For this compound, calculations would predict characteristic IR stretching frequencies for the C≡N bond of the cyano group, the C=O and O-H bonds of the carboxylic acids, and the C-H bonds of the phenyl ring and the aliphatic chain. Similarly, ¹H and ¹³C NMR chemical shifts could be calculated to aid in the assignment of experimental spectra.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2235 |

| Carboxylic Acid (C=O) | Stretching | 1720 |

| Carboxylic Acid (O-H) | Stretching | 3450 |

Note: These are representative values and would vary depending on the computational method and basis set used.

Reaction Pathway Modeling and Activation Energy Barriers

Computational modeling can be used to explore potential reaction pathways and determine the activation energy barriers associated with them. For this compound, this could involve studying its synthesis, degradation, or its participation in further chemical reactions. For instance, the mechanism of esterification of the carboxylic acid groups could be modeled to understand the transition state and the energy required for the reaction to proceed. The influence of the cyanophenyl group on the acidity of the carboxylic protons could also be quantified.

In Silico Prediction of Derivatization Reactivity

In silico methods can predict the reactivity of a molecule towards derivatization, which is the process of chemically modifying a compound to enhance its properties. For this compound, computational tools could be used to predict the most likely sites for derivatization. Based on the electronic structure, the carboxylic acid groups are prime candidates for esterification or amidation. The cyano group could potentially be hydrolyzed to a carboxylic acid or an amide, or it could undergo cycloaddition reactions. The phenyl ring could also be a site for electrophilic aromatic substitution, although the cyano group's electron-withdrawing nature would direct incoming electrophiles to the meta positions. These predictions can guide synthetic chemists in designing new derivatives with desired functionalities.

Chemical Transformations and Derivatization Strategies for 3 4 Cyanophenyl Pentanedioic Acid

Esterification and Amidation Reactions of the Carboxyl Groups

The two carboxylic acid groups of 3-(4-cyanophenyl)pentanedioic acid are prime targets for modification through esterification and amidation reactions. These transformations are fundamental in altering the polarity, solubility, and reactivity of the molecule.

Esterification: The conversion of the carboxylic acid groups to esters can be readily achieved through several standard methods. Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. This method is particularly useful for the esterification with secondary or tertiary alcohols.

| Reactant | Reagents | Conditions | Product |

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Ester |

| Carboxylic Acid | Alcohol, DCC, DMAP | Room Temperature | Ester |

Amidation: The carboxylic acid functionalities can also be converted to amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine to form the corresponding diamide. Direct amidation can also be accomplished using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).

| Reactant | Reagents | Conditions | Product |

| Carboxylic Acid | 1. SOCl₂ or (COCl)₂2. Amine, Base | Varies | Amide |

| Carboxylic Acid | Amine, Coupling Agent (e.g., HATU, EDC/HOBt) | Room Temperature | Amide |

Reductions and Oxidations of Functional Groups

The functional groups of this compound can undergo various reduction and oxidation reactions, providing pathways to a range of derivatives.

The carboxylic acid groups can be selectively reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are effective for this transformation. However, LiAlH₄ will also reduce the cyano group. A more selective approach involves the use of borane (B79455) (BH₃) complexes, such as BH₃·THF, which can reduce carboxylic acids in the presence of nitriles. This would yield 3-(4-cyanophenyl)pentane-1,5-diol.

The oxidation of the aliphatic chain is generally not a common transformation for this molecule under standard conditions due to the stability of the C-C and C-H bonds.

Cyclization Reactions Leading to Lactones or Lactams

The pentanedioic acid backbone of the molecule presents the possibility of intramolecular cyclization to form six-membered rings, which are thermodynamically stable.

Lactone Formation: If one of the carboxylic acid groups is selectively reduced to a hydroxyl group, an intramolecular esterification can lead to the formation of a δ-lactone. This cyclization is typically acid-catalyzed and driven by the removal of water.

Lactam Formation: Similarly, if one of the carboxyl groups is converted to an amine, an intramolecular amidation can occur to form a δ-lactam. This process is often facilitated by heating to drive off water or by using coupling agents.

While these reactions are theoretically possible, they would require selective modification of one of the two identical carboxylic acid groups, which can be challenging.

Modifications of the Cyano Group

The cyano group is a versatile functional group that can be transformed into other important functionalities, such as a carboxylic acid or an amine.

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid with heating, will convert the nitrile to a carboxylic acid, yielding 4-(1,5-dicarboxy-3-pentyl)benzoic acid. youtube.com Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, will also achieve the same transformation. youtube.com

| Reactant | Reagents | Conditions | Product |

| Nitrile | H₃O⁺ (aq. acid) | Heat | Carboxylic Acid |

| Nitrile | 1. NaOH (aq.), Heat2. H₃O⁺ | Heat, then Acidification | Carboxylic Acid |

The cyano group can be reduced to a primary amine (aminomethyl group). This can be achieved through catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere. Chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) is also a highly effective method for this conversion. This would result in the formation of 3-(4-(aminomethyl)phenyl)pentanedioic acid.

| Reactant | Reagents | Conditions | Product |

| Nitrile | H₂, Catalyst (Raney Ni, PtO₂, Pd/C) | High Pressure | Primary Amine |

| Nitrile | 1. LiAlH₄, Ether2. H₂O | Anhydrous, then Workup | Primary Amine |

Aromatic Functionalization of the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions, although the reactivity of the ring is significantly influenced by the existing substituents. The cyano group is a strong deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance. The pentanedioic acid substituent is an alkyl group, which is a weak activating group and an ortho-, para-director.

Given the opposing directing effects and the strong deactivating nature of the cyano group, electrophilic aromatic substitution on this molecule would be challenging and would likely require harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by a combination of these electronic effects and steric hindrance. The positions ortho to the pentanedioic acid group (and meta to the cyano group) would be the most likely sites of substitution.

Nitration: Introduction of a nitro group onto the aromatic ring can be attempted using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Bromination or chlorination can be carried out in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.

Sulfonation: The introduction of a sulfonic acid group can be achieved using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings and are therefore unlikely to proceed efficiently with this substrate. libretexts.orgmasterorganicchemistry.com

Halogenation Reactions

The introduction of halogen atoms onto the phenyl ring of this compound is a key strategy for modifying its electronic and steric properties. Halogenation of aromatic rings typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

Consequently, electrophilic halogenation of this compound is expected to be challenging and require forcing conditions. Standard reagents for halogenation include molecular halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃, AlBr₃). wikipedia.orgmasterorganicchemistry.comlumenlearning.com For deactivated rings, more potent halogenating agents or more aggressive catalytic systems may be necessary. Recent methodologies have shown that Brønsted acid-catalyzed halogenation in specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can be effective for arenes bearing electron-withdrawing groups. acs.orgresearchgate.net

The directing effects of the substituents determine the regioselectivity of the halogenation. The powerful meta-directing influence of the cyano group will direct incoming electrophiles to the positions meta to it (positions 3 and 5 on the phenyl ring). The influence of the pentanedioic acid group at position 4 is secondary. Therefore, mono-halogenation is expected to yield primarily the 3-halo-4-(...) and 5-halo-4-(...) substituted products, which are identical due to symmetry.

Table 1: Predicted Halogenation Products of this compound

| Reagents | Predicted Major Product(s) | Reaction Conditions |

|---|---|---|

| Br₂ / FeBr₃ | 3-(3-Bromo-4-cyanophenyl)pentanedioic acid | Elevated temperature |

| Cl₂ / FeCl₃ | 3-(3-Chloro-4-cyanophenyl)pentanedioic acid | Elevated temperature |

Nitration and Sulfonation

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the aromatic ring. These functional groups can serve as versatile handles for further synthetic transformations.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comlibretexts.org Given that the aromatic ring of this compound is significantly deactivated, the reaction will likely require elevated temperatures to proceed at a reasonable rate. The strong meta-directing effect of the cyano group will be the dominant factor in determining the position of the incoming nitro group. minia.edu.eglibretexts.org Thus, the primary product of mononitration is expected to be 3-(4-cyano-3-nitrophenyl)pentanedioic acid.

Sulfonation: Aromatic sulfonation is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄). libretexts.orgyoutube.com The electrophile in this reaction is SO₃ or its protonated form. masterorganicchemistry.comopenochem.org Similar to nitration, the deactivating nature of the existing substituents necessitates relatively harsh reaction conditions. The sulfonation reaction is generally reversible, a property that can be exploited in synthetic strategies by using the sulfonic acid group as a temporary blocking group. libretexts.orglibretexts.org The directing effects are analogous to nitration, with the sulfonic acid group being introduced at the position meta to the cyano group, yielding 3-(4-cyano-3-sulfophenyl)pentanedioic acid.

Table 2: Predicted Nitration and Sulfonation Products

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-(4-Cyano-3-nitrophenyl)pentanedioic acid |

Formation of Polymeric or Oligomeric Scaffolds

The bifunctional nature of this compound, possessing two carboxylic acid groups, makes it a suitable monomer for step-growth polymerization. This process involves the reaction between molecules with two functional groups, leading to the formation of long polymer chains. The presence of the cyanophenyl moiety can impart specific properties such as thermal stability, rigidity, and specific intermolecular interactions to the resulting polymers.

Polyesters: this compound can undergo condensation polymerization with diols (compounds with two hydroxyl groups) to form polyesters. acs.orgyoutube.com The reaction, known as polyesterification, involves the formation of ester linkages with the elimination of water. researchgate.net The general reaction can be catalyzed by acids and is typically carried out at high temperatures to drive the reaction towards completion by removing water. nih.gov The resulting polyester (B1180765) would have a repeating unit incorporating the this compound structure, which could enhance the polymer's thermal and mechanical properties.

Polyamides: Similarly, reacting this compound with diamines (compounds with two amine groups) leads to the formation of polyamides. sparkl.mestudymind.co.uk This polycondensation reaction forms amide bonds, with the elimination of water, and is the basis for the synthesis of important polymers like Nylon. savemyexams.com The resulting polyamides containing the cyanophenyl group may exhibit high thermal stability and strength, potentially finding use in high-performance materials. The synthesis can be performed directly or via more reactive dicarboxylic acid derivatives like diacyl chlorides. savemyexams.comacs.org

Polyesteramides: It is also conceivable to use this compound in the synthesis of polyesteramides by reacting it with aminoalcohols or a mixture of diols and diamines. rsc.org These polymers combine the features of both polyesters and polyamides.

The incorporation of this compound as a monomer can be used to tailor the properties of the resulting polymers. The rigid cyanophenyl group can increase the glass transition temperature and enhance the mechanical strength of the material. The polar cyano group can improve adhesion and modify the solubility of the polymer. These tailored polymers could be useful in creating biodegradable materials, specialty plastics, or materials for biomedical applications. mdpi.comgoogle.com

Table 3: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

|---|---|---|---|

| Polyester | Diol (e.g., Ethylene glycol) | Ester (-COO-) | Increased thermal stability, rigidity |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide (-CONH-) | High strength, thermal resistance |

Applications in Advanced Organic Synthesis

3-(4-Cyanophenyl)pentanedioic acid as a Versatile Synthetic Intermediate

The bifunctional nature of this compound, possessing both nucleophilic and electrophilic centers, positions it as a valuable starting material for the synthesis of more elaborate chemical structures. The carboxylic acid groups can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of 3-aryl-glutaric acid derivatives serves as a crucial pharmacophore in numerous biologically active natural compounds. The structural rigidity and stereochemical possibilities offered by the 3-substituted pentanedioic acid core are highly desirable in constructing the carbon skeleton of many natural products. It is conceivable that the cyanophenyl moiety could be further elaborated or modified to achieve the intricate substitution patterns found in nature.

The synthesis of bioactive molecules often relies on the use of versatile building blocks that can be readily functionalized. While specific examples detailing the direct conversion of this compound to named bioactive molecules are not readily found, the closely related 3-(4-chlorophenyl)glutaric acid has been utilized as a subunit in the synthesis of lanthanide complexes, which have applications in areas such as medical imaging and luminescence. biosynth.comorgsyn.org This suggests that the 3-aryl-pentanedioic acid scaffold is a viable starting point for creating molecules with specific biological or material properties. The cyano group in this compound offers a synthetic handle for the introduction of nitrogen-containing functionalities, which are prevalent in a vast number of pharmaceuticals.

Synthesis of Functionalized Heterocycles

The dicarboxylic acid and nitrile functionalities of this compound make it a promising precursor for the synthesis of various functionalized heterocycles. The carboxylic acid groups can be used to form cyclic structures, such as lactones, lactams, and anhydrides. For instance, glutaric acid itself can be converted to glutarimide. youtube.com The nitrile group can also participate in cyclization reactions to form nitrogen-containing heterocycles. While specific examples starting from this compound are not widely reported, general strategies for heterocycle synthesis often involve the cyclization and dehydration of dicarbonyl compounds or their derivatives, a transformation for which this compound is well-suited. researchgate.net

Asymmetric Catalysis Using Chiral Derivatives

The development of chiral derivatives of this compound opens avenues for its application in asymmetric catalysis. The synthesis of enantiomerically pure 3-amino-3-(4-cyanophenyl)propanoic acid has been reported, highlighting the feasibility of introducing chirality into this molecular framework. nih.gov Chiral dicarboxylic acids and their derivatives are known to be effective ligands in a variety of metal-catalyzed asymmetric transformations. By coordinating to a metal center, these chiral ligands can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. Although specific catalytic applications of chiral derivatives of this compound are yet to be detailed in the literature, the potential for their use in this field is significant.

Divergent Synthesis Strategies from this compound

Divergent synthesis is a powerful strategy that allows for the creation of a diverse library of compounds from a common starting material. The multiple functional groups of this compound make it an ideal candidate for such strategies. By selectively reacting one functional group over the others, a wide range of structurally distinct molecules can be accessed. For example, a divergent synthesis of three different classes of aryl N-glycosides has been achieved through solvent control in a [3+2] cycloaddition reaction involving glycosyl azides. nih.gov Similarly, a chemoenzymatic platform has been developed for the divergent synthesis of complex diterpenes. While a specific divergent synthesis strategy starting from this compound has not been explicitly described, the principles of divergent synthesis could be readily applied to this versatile molecule to generate a variety of complex and potentially bioactive compounds.

Potential in Materials Science and Engineering

Precursor in Polymer Chemistry

The presence of two carboxylic acid groups allows 3-(4-Cyanophenyl)pentanedioic acid to act as a monomer in step-growth polymerization, a fundamental process in polymer chemistry.

This compound is a classic A-A type monomer, suitable for polycondensation reactions with B-B type comonomers such as diols or diamines to produce polyesters and polyamides, respectively. The resulting polymers would feature the cyanophenyl unit as a pendent group attached to the main chain.

The incorporation of this side group is expected to impart unique characteristics to the polymer. The polar nitrile group (-C≡N) can enhance intermolecular forces, potentially increasing the polymer's thermal stability and altering its solubility in organic solvents mdpi.com. Polymers containing nitrile groups often exhibit good resistance to oils and fuels wikipedia.org. The bulky aromatic side group may also influence the polymer's morphology and mechanical properties, such as tensile strength and rigidity nih.gov. Polyarylene ether nitriles (PENs), for example, are known for high strength, high-temperature resistance, and low water absorption mdpi.com.

Table 1: Potential Properties of Polymers Derived from this compound

| Polymer Type | Comonomer | Key Bonds | Expected Properties |

|---|---|---|---|

| Polyester (B1180765) | Diol (e.g., Ethane-1,2-diol) | Ester (-COO-) | Good thermal stability, specific solubility, potential for high tensile strength. |

While its two carboxylic acid groups primarily enable its function as a linear chain extender, this compound holds potential for cross-linking through its nitrile group. At elevated temperatures, nitrile groups can undergo cyclotrimerization reactions to form a highly stable, covalently cross-linked triazine ring. This process could be utilized as a post-polymerization curing step to transform a linear thermoplastic polymer into a robust thermoset network.

This thermal cross-linking would significantly enhance the material's mechanical strength, thermal stability, and chemical resistance, making it suitable for high-performance applications where durability is critical. The cross-linking of nitrile-containing polymers is a known strategy to improve material properties kpi.uanih.gov.

Role in Supramolecular Architecture

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The distinct functional groups of this compound make it an excellent candidate for designing complex, ordered structures.

The molecule possesses multiple sites for non-covalent interactions, which are the driving forces for self-assembly nso-journal.orgacs.org. The carboxylic acid groups are strong hydrogen bond donors and acceptors, capable of forming predictable and robust synthons. The cyanophenyl group contributes through several interactions:

Dipole-Dipole Interactions: The highly polar nitrile group creates a strong dipole moment wikipedia.org.

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a weak hydrogen bond acceptor researchgate.net.

π-π Stacking: The aromatic phenyl ring can stack with adjacent rings.

This combination of strong and weak interactions can guide the molecules to spontaneously organize into well-defined, higher-order structures such as tapes, ribbons, sheets, or helical chains researchgate.netnso-journal.org. The final architecture depends on factors like solvent polarity and temperature nso-journal.org.

Table 2: Intermolecular Forces in the Self-Assembly of this compound

| Interaction Type | Participating Functional Group(s) | Relative Strength | Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Strong | Primary driving force for forming robust networks. |

| Dipole-Dipole | Cyano (-C≡N) | Moderate | Orients molecules for ordered packing. |

| π-π Stacking | Phenyl Ring | Moderate | Contributes to the stability of stacked architectures. |

Host-guest chemistry involves the encapsulation of one molecule (the guest) within another (the host) nih.gov. This compound could function as a guest molecule for various macrocyclic hosts, such as cyclodextrins or calixarenes . The cyanophenyl group could fit within the hydrophobic cavity of a host, driven by hydrophobic interactions and van der Waals forces nih.gov. Such complexation could be used to control the molecule's solubility or protect its functional groups.

Conversely, organized assemblies of this compound could create cavities or channels capable of acting as a host for smaller guest molecules. The specific chemical environment within these cavities, defined by the cyano and carboxylic acid groups, could allow for selective binding of specific guests.

Fabrication of Functional Materials

The unique polymeric and supramolecular properties of this compound can be harnessed to create a variety of functional materials. One of the most promising applications is its use as a building block, or "linker," in the synthesis of Metal-Organic Frameworks (MOFs).

MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers nih.gov. Dicarboxylic acids are a widely used class of linkers for MOF synthesis rsc.orgresearchgate.net. By using this compound as the linker, it is possible to construct a robust, porous framework where the cyanophenyl groups are exposed within the pores.

These "functionalized" pores can have tailored properties for specific applications:

Selective Gas Adsorption: The polar nitrile groups can create specific binding sites for polar gas molecules like carbon dioxide or sulfur dioxide, enhancing the MOF's selectivity for gas separation.

Catalysis: The nitrile group can be chemically modified after the MOF is formed, for example, by reducing it to an amine group, which can then serve as a catalytic site researchgate.net.

Sensing: The interaction of guest molecules with the nitrile groups could cause a detectable change in the MOF's optical or electronic properties, enabling its use as a chemical sensor.

Components in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials renowned for their exceptionally high surface areas and tunable structures. nih.govrsc.org MOFs are constructed from metal ions or clusters linked by organic ligands, while COFs are formed from the self-assembly of organic building blocks via strong covalent bonds. nih.govrsc.org The design and functionality of these frameworks are heavily dependent on the geometry and chemical nature of their organic linkers.

This compound possesses two key features that make it a promising candidate as an organic linker in the synthesis of MOFs and COFs:

Dicarboxylic Acid Functionality: The two carboxylic acid groups can coordinate with metal centers to form the characteristic framework of MOFs or can undergo condensation reactions to form covalent bonds in COFs.

Cyano Group: The nitrile (-C≡N) group can serve multiple purposes. It can act as an additional coordination site for metal ions, potentially leading to MOFs with higher dimensionality or specific catalytic properties. Furthermore, the polar nature of the cyano group can be exploited to tune the surface properties of the pores within MOFs and COFs, enhancing their selectivity for gas adsorption or separation applications.

While specific research detailing the use of this compound in the synthesis of MOFs or COFs is not widely available in peer-reviewed literature, the broader class of cyanophenyl-functionalized carboxylic acids has been explored. The inherent properties of this molecule suggest a strong potential for its use in creating novel porous materials with tailored functionalities for applications in gas storage, catalysis, and sensing.

Organic Semiconductors or Optoelectronic Materials

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the basis of flexible and printable electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials are dictated by their molecular structure, particularly the presence of π-conjugated systems.

The structure of this compound, containing a phenyl ring, provides a basic π-conjugated system. The electron-withdrawing nature of the cyano group can significantly influence the electronic properties of the molecule, potentially lowering the energy levels of the molecular orbitals. This modulation of electronic properties is a key strategy in the design of new organic semiconductor materials.

While there is no direct evidence of this compound itself being used as a primary organic semiconductor, patent literature indicates its use as an intermediate in the synthesis of more complex molecules for optoelectronic applications, particularly in liquid crystal displays (LCDs). In these applications, the rigid core provided by the cyanophenyl group contributes to the mesogenic (liquid crystalline) properties of the final compounds.

| Application Area | Role of this compound | Key Structural Feature | Potential Outcome |

|---|---|---|---|

| Organic Semiconductors | Potential building block or precursor | Cyanophenyl group | Modulation of electronic properties |

| Optoelectronic Materials (e.g., LCDs) | Intermediate in synthesis | Rigid cyanophenyl core | Contribution to liquid crystalline properties |

Responsive Materials Design

Responsive, or "smart," materials are materials that can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. The design of such materials often involves incorporating molecular switches or functional groups that can undergo reversible changes.

The cyano group in this compound offers a potential handle for creating responsive materials. The nitrile functionality can participate in various chemical reactions and interactions, which could be exploited to trigger a change in the material's properties. For instance:

Coordination Chemistry: The lone pair of electrons on the nitrogen atom of the cyano group can coordinate to metal ions. This interaction could be used to design materials that respond to the presence of specific metal ions.

Hydrogen Bonding: The cyano group can act as a hydrogen bond acceptor. This could be utilized in the design of supramolecular polymers or gels that are sensitive to changes in solvent polarity or temperature.

Chemical Modification: The nitrile group can be chemically transformed into other functional groups, providing a platform for post-synthesis modification of materials to introduce new functionalities or responsive behaviors.

Currently, there is a lack of specific research demonstrating the application of this compound in responsive materials. However, based on the fundamental chemistry of its functional groups, it represents a molecule with latent potential for the development of novel smart materials.

Catalytic Applications

3-(4-Cyanophenyl)pentanedioic acid as an Organocatalyst

There are no available studies demonstrating the use of this compound as an organocatalyst. Organocatalysis often relies on the ability of a molecule to act as a Lewis acid, Lewis base, or to form specific non-covalent interactions to activate substrates. While the carboxylic acid moieties of this compound could potentially engage in hydrogen bonding or proton transfer, its efficacy and applicability in any specific organocatalytic reaction have not been reported.

Support Material for Heterogeneous Catalysis